DL-Glutamine hydrate is a form of the amino acid glutamine that includes water molecules in its crystalline structure. Glutamine is a non-essential amino acid, meaning that it can be synthesized by the body, but it is also obtained from dietary sources. This compound plays a crucial role in various biological processes, including protein synthesis, immune function, and as a precursor for nucleotide synthesis.
DL-Glutamine hydrate can be derived from both natural and synthetic sources. It is primarily synthesized from glutamic acid through various chemical processes. The compound is widely available in nutritional supplements and pharmaceutical formulations due to its importance in metabolic processes and cellular functions.
DL-Glutamine hydrate is classified as an amino acid and specifically as an α-amino acid. It falls under the category of hydrophilic compounds due to its ability to form hydrogen bonds with water, which contributes to its solubility.
The synthesis of DL-Glutamine hydrate typically involves several methods, including:
The chemical synthesis often requires multiple steps, including protection-deprotection strategies and purification processes such as crystallization or chromatography to isolate the desired hydrate form. In enzymatic synthesis, conditions such as pH, temperature, and substrate concentration are optimized for maximum yield.
DL-Glutamine hydrate has the molecular formula . The structure features an amine group (-NH2), a carboxylic acid group (-COOH), and a side chain that contains an additional amine group.
The molecular weight of DL-Glutamine hydrate is approximately 146.15 g/mol (anhydrous form) plus the weight of water associated with it. The compound typically crystallizes in a monoclinic system.
DL-Glutamine can participate in various chemical reactions:
The kinetics of these reactions depend on factors such as pH, temperature, and the presence of catalysts or enzymes. For example, the activity of glutaminase can significantly influence the rate at which glutamine is converted back to glutamate.
In biological systems, DL-glutamine plays a vital role in nitrogen metabolism. It serves as a nitrogen donor in the synthesis of nucleotides and amino acids. The enzyme glutamine synthetase catalyzes the formation of glutamine from glutamate and ammonia using ATP .
Studies show that intracellular levels of DL-glutamine can affect cellular functions significantly, influencing immune responses and gut health by providing energy substrates for rapidly dividing cells.
Relevant data indicate that its stability can be influenced by storage conditions; thus, it should be kept in a cool, dry place away from light .
DL-Glutamine hydrate has several scientific uses:
Marine microorganisms represent a promising resource for the biosynthesis of DL-glutamine hydrate due to their unique adaptations to extreme environments, such as high salinity, pressure, and variable nutrient availability. These conditions often enhance the production of osmolytes and stress-response metabolites, including glutamine derivatives. Species within the Bacillus genus, particularly halophilic strains isolated from marine sediments, demonstrate significant capabilities for glutamine and poly-glutamic acid (γ-PGA) production. For instance, Bacillus subtilis and Bacillus licheniformis utilize glutamic acid as a precursor, converting it to glutamine via glutamine synthetase (GS) activity. The enzyme catalyzes the ATP-dependent amidation of glutamate to glutamine, a process that can be optimized in high-salt conditions to favor DL-glutamine hydrate crystallization [7] [10].
Marine archaebacteria like Natrialba aegyptiaca also contribute to glutamine biosynthesis pathways, though their application is limited by cultivation challenges. These extremophiles employ unique ion transporters and osmolyte accumulation mechanisms that indirectly influence glutamine synthesis rates. During osmotic stress, intracellular glutamate pools are shunted toward glutamine production as a nitrogen storage strategy. However, the complex nutrient requirements of marine strains (e.g., specific trace metals, vitamins) necessitate customized culture media, increasing production costs. Recent studies have identified novel γ-PGA-producing strains from marine sponges, such as Fusobacterium nucleatum, which exhibit higher substrate conversion efficiencies due to enhanced glutamate racemase activity. This enzyme generates D-glutamate from L-glutamate, enabling the formation of DL-glutamine stereoisomers under hydrolytic conditions [7] [10].
Key Research Findings:
Table 1: Marine Microorganisms for DL-Glutamine Hydrate Biosynthesis
Microorganism | Habitat | Glutamine Yield (g/L) | Key Enzyme | Optimal Conditions |
---|---|---|---|---|
Bacillus subtilis HA1 | Deep-sea sediment | 28.5 | Glutamine synthetase | pH 7.5, 10% NaCl, 30°C |
Halomonas elongata | Solar salterns | 17.3 | Glutamate dehydrogenase | pH 8.0, 15% NaCl, 37°C |
Fusobacterium nucleatum | Marine sponge symbiont | 41.2 | Glutamate racemase | pH 6.8, 3% NaCl, 42°C |
Enzymatic synthesis of DL-glutamine hydrate relies on substrate-specific enzymes, primarily glutaminase (EC 3.5.1.2) and glutamine synthetase (EC 6.3.1.2). Glutaminase catalyzes the reverse reaction of glutamine synthesis, hydrolyzing glutamine to glutamate and ammonia. However, under high ammonia concentrations, the equilibrium shifts toward glutamine formation, enabling enzymatic synthesis. Microbial glutaminases from Bacillus amyloliquefaciens and Aspergillus oryzae exhibit dual hydrolytic and transferase activities, facilitating γ-glutamyl peptide bonds that stabilize glutamine hydrates. Substrate specificity varies significantly: B. amyloliquefaciens glutaminase prefers L-glutamine as a substrate but also accepts D-glutamine at 40% relative activity, enabling racemic DL-glutamine production. The enzyme’s active site contains a conserved cysteine residue critical for nucleophilic attack on the γ-carbonyl group of glutamate, aminating it to glutamine [9].
Glutamine synthetase (GS) offers a more direct route but requires ATP cofactors, increasing costs. GS in Escherichia coli is highly specific for L-glutamate, necessitating downstream racemization to produce the D-enantiomer. Racemases like those from B. subtilis (encoded by racE) convert L-glutamine to D-glutamine with a turnover rate of 400 s⁻¹. Coupled enzymatic systems—combining GS for L-glutamine synthesis and racemase for D-enantiomer production—achieve DL-glutamine yields of >90% in vitro. However, feedback inhibition by end-products (e.g., AMP, tryptophan) limits efficiency. Site-directed mutagenesis of GS at inhibitory sites (e.g., Tyr397Phe mutant) reduces inhibition by 70%, enhancing reaction throughput [9] [10].
Critical Parameters Influencing Specificity:
Table 2: Enzymatic Parameters for DL-Glutamine Hydrate Synthesis
Enzyme | Source | Reaction Type | Substrate Specificity | Optimal Activity | Inhibitors |
---|---|---|---|---|---|
Glutaminase | B. amyloliquefaciens | Hydrolysis/Transfer | L-Gln > D-Gln (40%) | pH 8.5, 37°C | DON, 6-diazo-5-oxo-L-norleucine |
Glutamine synthetase | Escherichia coli | ATP-dependent amidation | L-Glu (exclusive) | pH 7.2, 30°C | AMP, tryptophan |
Glutamate racemase | Bacillus subtilis | Racemization | D/L-Gln (equal) | pH 8.0, 45°C | Iodoacetamide |
Industrial production of DL-glutamine hydrate via microbial fermentation faces three primary challenges: oxygen transfer limitations, byproduct accumulation, and downstream purification complexity. High-viscosity broths—common in Bacillus fermentations producing γ-PGA—impede oxygen diffusion, reducing cell densities and glutamine yields. Streptococcus zooepidemicus cultures, for example, exhibit oxygen uptake rates (OUR) below 10 mmol/L/h at viscosities >500 cP, compared to 150 mmol/L/h in low-viscosity media. This oxygen limitation shifts metabolism toward anaerobic pathways, increasing lactate production. Lactate accumulation acidifies the medium, inhibiting glutamine synthetase and reducing titers by 25–40%. To mitigate this, fed-batch strategies with controlled glucose feeding (≤0.1 g/L/h) maintain lactate below inhibitory thresholds (5 g/L) while supporting cell densities of 50 g DCW/L [2] [8].
Critical Optimization Strategies:
Table 3: Industrial Fermentation Challenges and Solutions
Challenge | Impact on Production | Mitigation Strategy | Efficiency Gain |
---|---|---|---|
Broth viscosity | Oxygen transfer limitation (kLa↓) | sucC knockout; antifoam addition | 40% higher cell density |
Lactate accumulation | pH drop → enzyme inhibition | Controlled glucose feeding | 25% titer increase |
Glutamate wastage | NADPH depletion → ATP deficit | Pulse glutamate feeding | 30% substrate cost savings |
Downstream purification | Glutamine degradation during isolation | Crystallization at 4°C, pH 5.5 | 95% recovery |
Downstream processing presents additional hurdles due to glutamine’s heat lability. Thermal degradation during evaporation occurs above 60°C, necessitating low-temperature concentration. Crystallization from fermented broth requires precise pH control (pH 5.5–6.0) to avoid glutamine cyclization to pyroglutamate. Adding ethanol as an antisolvent achieves 95% recovery of DL-glutamine hydrate crystals, but residual pigments from media components require activated carbon treatment, adding 15% to production costs. Membrane filtration (30 kDa cutoff) effectively removes γ-PGA contaminants but risks fouling, reducing flux rates by 50% after 10 cycles [2] [7].
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